The synthesis of Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH typically employs solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin. This is followed by the sequential addition of protected amino acids:
In industrial settings, automated peptide synthesizers are often utilized to enhance efficiency and ensure high purity and yield during production .
The synthesis involves several critical steps:
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH has a molecular formula of and a molecular weight of approximately 667.8 g/mol. The structure features:
The compound's CAS number is 936707-21-0, which is essential for identifying it in chemical databases and literature .
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions:
These reactions are crucial for constructing larger peptides or modifying existing structures for specific applications .
The reactions typically involve:
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH functions primarily as a building block in peptide synthesis. Its mechanism involves:
These properties are critical for researchers when selecting this compound for specific applications in peptide synthesis .
Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH has diverse applications across various scientific fields:
The versatility of this compound makes it an invaluable tool in modern scientific research .
The conceptual foundation for pseudoprolines was laid in the 1990s by Manfred Mutter and colleagues, who recognized that peptide chain aggregation during synthesis stemmed from β-sheet formation. Traditional approaches relied on external solvation enhancement, but Mutter’s team pursued intrinsic modification of peptide properties. Their breakthrough involved creating oxazolidine (from serine/threonine) and thiazolidine (from cysteine) systems through condensation with aldehydes or ketones [2] [9]. These systems exhibited proline-like cis-amide bond preferences, introducing backbone kinks that prevented intermolecular aggregation [2].
Initial syntheses faced challenges due to steric hindrance of the oxazolidine nitrogen, leading to inefficient coupling. This limitation was overcome by pre-forming protected dipeptides like Fmoc-Trp(Boc)-Thr(ψ(Me,Me)pro)-OH, which circumvented the need for direct acylation of hindered heterocycles [7]. By 1996, pseudoproline dipeptides were commercially available, coinciding with advances in polyethylene glycol-based resins, further enhancing synthetic efficiency for problematic sequences [5] [9]. Their adoption revolutionized SPPS, enabling syntheses previously deemed impossible, such as the 68-amino acid HIV-suppressive chemokine RANTES(24–91) [2].
Table 1: Key Milestones in Pseudoproline Development
Year | Advancement | Significance |
---|---|---|
1992 | Haack & Mutter report first pseudoproline dipeptides | Demonstrated disruption of β-sheet aggregation via oxazolidine systems [2] |
1996 | Wöhr et al. publish systematic incorporation methods | Established synthetic protocols for Ser/Thr-derived ψ-Pro [2] |
2003 | Stepwise synthesis of ~100 AA peptides | Enabled by combinatorial use of pseudoprolines and optimized resins [9] |
2006 | RANTES(24–91) synthesis | Validated efficacy in complex biologically active peptides [2] |
Fmoc-Trp(Boc)-Thr(ψ(Me,Me)pro)-OH (CAS 936707-21-0) exemplifies the strategic design of pseudoproline dipeptides. Its molecular architecture comprises three functional components:
Table 2: Structural Characteristics of Fmoc-Trp(Boc)-Thr(ψ(Me,Me)pro)-OH
Property | Value/Specification | Functional Role |
---|---|---|
Molecular Formula | C₃₈H₄₁N₃O₈ | Determines solubility & reactivity [1] |
Molecular Weight | 667.76 g/mol | Impacts stoichiometric calculations [1] |
Appearance | White to off-white powder | Indicates purity and stability [1] [7] |
Storage Conditions | ≤ -10°C (long-term); 2–8°C (short-term) | Preserves oxazolidine integrity [1] [8] |
Critical Modification | 2,2-dimethyloxazolidine ring at Thr | Forces cis-amide bond conformation [5] |
The Ψ(Me,Me)pro modification’s core function arises from steric induction by the geminal dimethyl groups on the oxazolidine ring. This steric constraint shifts the amide equilibrium toward the cis isomer (typically <1% in linear amides), introducing a 120° backbone kink. This kink disrupts interchain hydrogen bonding, preventing β-sheet formation and significantly enhancing solvation [2] [5]. Upon trifluoroacetic acid-mediated deprotection at the synthesis terminus, the oxazolidine ring undergoes acidolysis, regenerating native threonine without epimerization [7] [8].
β-sheet aggregation represents a fundamental barrier in SPPS, causing incomplete deprotection/coupling and truncated sequences. Hydrophobic segments rich in residues like tryptophan exacerbate this issue due to strong intermolecular interactions. Fmoc-Trp(Boc)-Thr(ψ(Me,Me)pro)-OH directly addresses this by incorporating a conformational disruptor adjacent to tryptophan:
The dipeptide’s preformed nature ensures efficient coupling under standard SPPS conditions (e.g., DIC/Oxyma activation). Its integration extends beyond research peptides to biopharmaceuticals, neuroscience probes, and cosmetic peptides, where high-fidelity synthesis of hydrophobic domains is essential [1] [7]. By mitigating aggregation, it reduces synthesis time, improves crude peptide purity (>92% by HPLC documented), and simplifies purification – collectively enhancing synthetic throughput [5] [8].
Figure 1: Function of Ψ(Me,Me)pro in β-Sheet Disruption
Standard Sequence: ...-Trp-Thr-Xaa-... Aggregation: Forms extended β-sheets via H-bonding → Synthesis failure Pseudoproline-Modified: ...-Trp-[Thr(ψ(Me,Me)pro)]-Xaa-... Mechanism: Oxazolidine ring enforces *cis*-amide bond → Backbone kink → Soluble random coil
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1